2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, including their use in treating central nervous system disorders, cardiovascular diseases, and other medical conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the following steps:
Formation of Piperazine Derivative: : The piperazine ring is formed through cyclization reactions involving 1,2-diamine derivatives.
Substitution Reaction: : The piperazine derivative undergoes substitution reactions with appropriate reagents to introduce the 2,3-dimethylphenyl group.
Final Step: : The pyridine-3-carbonitrile moiety is introduced through a series of reactions involving nitrile formation and subsequent coupling with the piperazine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Reduction reactions can be used to convert the nitrile group to a primary amine.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidized derivatives of the compound.
Reduction: : Primary amines from the reduction of the nitrile group.
Substitution: : Derivatives with different functional groups introduced at specific positions.
Scientific Research Applications
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including central nervous system disorders and cardiovascular conditions.
Industry: : Employed in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific structural features and potential applications. Similar compounds include:
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol:
PPZ2: : A selective TRPC6 activator used in the treatment of synaptic deficiency in Alzheimer's disease.
These compounds share the piperazine core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-14-5-3-7-17(15(14)2)21-9-11-22(12-10-21)18-16(13-19)6-4-8-20-18/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBBXWIVPFJEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C(C=CC=N3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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